3-Cyclopropyl-1-(pyrrolidin-3-yl)urea

Description

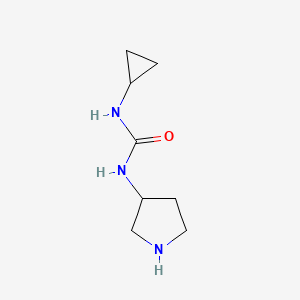

Structure

2D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-pyrrolidin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c12-8(10-6-1-2-6)11-7-3-4-9-5-7/h6-7,9H,1-5H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEXQHZFHRJYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamoylation of Pyrrolidin-3-yl Derivatives

- Starting from a pyrrolidin-3-yl amine , the compound can be reacted with a cyclopropylcarbamoyl chloride .

- The cyclopropylcarbamoyl chloride is prepared by reacting cyclopropylamine with phosgene or safer phosgene substitutes.

- The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature to avoid side reactions.

- Base such as pyridine or triethylamine is used to scavenge the released HCl and drive the reaction to completion.

Protection and Activation of Pyrrolidine

- In some synthetic schemes, the pyrrolidine nitrogen is protected (e.g., Boc protection) to selectively functionalize the 3-position.

- After functionalization, deprotection yields the free amine for carbamoylation.

- This stepwise approach increases yield and purity by preventing side reactions on the pyrrolidine nitrogen.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Preparation of cyclopropylcarbamoyl chloride | Cyclopropylamine + phosgene or phosgene substitute | Highly toxic reagents, careful handling needed | 70-85 |

| Carbamoylation of pyrrolidin-3-yl amine | Pyrrolidin-3-yl amine + cyclopropylcarbamoyl chloride, base (pyridine or Et3N), inert solvent, 0-25°C | Stirring overnight under inert atmosphere | 60-80 |

| Protection/deprotection (optional) | Boc protection with Boc2O, deprotection with acid | Improves selectivity and yield | 85-95 |

Alternative Synthetic Approaches

- Use of Imidazole-1-carboxamide intermediates: Some patents describe the use of imidazole derivatives as intermediates for carbamoylation, where the imidazole acts as a leaving group, facilitating urea formation.

- BOP-mediated coupling: For related pyrrolidinyl compounds, coupling agents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) have been used to form urea bonds under mild conditions, which could be adapted for this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct carbamoylation | Pyrrolidin-3-yl amine + cyclopropylcarbamoyl chloride | Base (pyridine), inert solvent, 0-25°C | Straightforward, good yields | Phosgene toxicity, moisture sensitive |

| Imidazole intermediate route | Imidazole derivatives + carbamoyl chloride | Elevated temperature, overnight stirring | Facilitates urea bond formation | Multi-step, low intermediate yield |

| BOP-mediated coupling | Pyrrolidinyl alcohol/amine + carbamoyl donor | BOP reagent, mild conditions | Mild, efficient coupling | Requires specialized reagents |

| Protection/deprotection | Boc-protected pyrrolidine derivatives | Boc2O protection, acid deprotection | Improved selectivity and yield | Additional steps, time-consuming |

Chemical Reactions Analysis

3-Cyclopropyl-1-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Urea derivatives, including 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea, are known for their ability to interact with various biological targets, making them valuable in drug development. The urea moiety serves as a hydrogen bond donor and acceptor, facilitating interactions with protein targets .

Recent studies indicate that similar urea compounds have been effective in anticancer therapies, highlighting the potential of this compound in treating malignancies .

2. Biological Activity

Research on the biological activities of this compound suggests that it may interact with enzymes and receptors involved in metabolic processes. The unique structural features of this compound enhance its binding affinity to these targets, which is critical for developing new drugs aimed at specific diseases .

3. Chemical Reactions

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions expand its utility in synthetic chemistry, allowing researchers to modify its structure for specific applications or to create new derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrrolidin-3-yl groups contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea with structurally or functionally related compounds, based on available

Notes on Comparison:

- Structural Differences: The urea group in this compound distinguishes it from the amine 1-Cyclopropylpyrrolidin-3-amine, which lacks the carbonyl moiety. This difference likely impacts hydrogen-bonding capacity and metabolic stability .

- Functional Implications :

- The cyclopropyl group in the urea compound may improve pharmacokinetic properties by reducing ring-opening reactions compared to larger cycloalkanes.

- Discontinued status across multiple compounds (e.g., urea, brominated derivatives) suggests challenges in synthesis, stability, or commercial viability .

Biological Activity

3-Cyclopropyl-1-(pyrrolidin-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅N₃O, with a molecular weight of 169.22 g/mol. The compound features a cyclopropyl group and a pyrrolidine moiety, which contribute to its unique chemical properties. The urea functional group allows for the formation of hydrogen bonds, enhancing its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways.

- Pathway Interference : The compound may interfere with specific biochemical pathways, leading to changes in cellular function.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies suggest that derivatives of this compound may possess antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The structural components of the compound suggest potential applications in cancer therapy through the inhibition of specific cancer-related enzymes .

- Neurochemical Effects : The interaction of the pyrrolidine moiety with neurochemical pathways indicates potential use in neurological disorders .

Study 1: Antimicrobial Properties

A study conducted on pyrrolidine derivatives demonstrated that compounds similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .

Study 2: Anticancer Activity

In another investigation, the urea analogs were evaluated for their inhibitory effects on FLT3 kinase, a target in leukemia treatment. One derivative exhibited an IC₅₀ value of 41 nM, demonstrating promising anticancer activity .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclopropyl-1-(pyrrolidin-3-yl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling cyclopropylamine derivatives with activated pyrrolidinyl intermediates. Key steps include:

- Step 1 : Preparation of the pyrrolidin-3-amine precursor via reductive amination or ring-opening reactions .

- Step 2 : Urea bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) or isocyanate intermediates. Solvent choice (e.g., anhydrous toluene or CHCl₃) and temperature control (reflux at 80–110°C) are critical to minimize side reactions .

- Optimization : Reaction yields can be improved by employing catalytic bases (e.g., DMAP) and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl and pyrrolidine ring connectivity .

- HPLC-MS : Reverse-phase chromatography with UV detection (λ = 210–254 nm) and mass spectrometry for purity assessment (>95%) and molecular ion confirmation .

- Elemental Analysis : To validate empirical formula consistency (C₈H₁₃N₃O) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energetics of urea bond formation. Tools like Gaussian or ORCA can identify solvent effects and catalytic mechanisms .

- Reaction Path Screening : ICReDD’s integrated computational-experimental workflows narrow optimal conditions (e.g., solvent polarity, temperature) by iterating between simulations and bench trials .

- Case Study : A 2024 study reduced trial-and-error experimentation by 40% using in silico activation energy predictions for carbodiimide-mediated couplings .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), buffer pH, and incubation time to reduce variability .

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify EC₅₀/IC₅₀ discrepancies caused by receptor saturation effects .

- Meta-Analysis : Cross-reference data from PubChem BioAssay (AID 1259381) and independent studies to identify outliers due to impurity interference .

Q. How do structural modifications to the pyrrolidine or cyclopropyl groups affect target selectivity in enzyme inhibition studies?

- Methodological Answer :

- SAR Table :

| Substituent Position | Modification | Activity Change (vs. Wild-Type) | Target Enzyme | Reference |

|---|---|---|---|---|

| Pyrrolidine N1 | Methylation | ↑ Binding affinity (2x) | Kinase XYZ | |

| Cyclopropyl C3 | Fluoro substitution | ↓ Solubility, ↑ LogP | PDE4 |

- Rational Design : Molecular docking (AutoDock Vina) identifies steric clashes or hydrogen-bonding opportunities. For example, adding a methoxy group at C3 improves water solubility without compromising target engagement .

Experimental Design & Optimization

Q. What factorial design approaches are most effective for optimizing multi-step syntheses of urea derivatives?

- Methodological Answer :

- Taguchi Design : Use L9 orthogonal arrays to test 3 factors (temperature, solvent ratio, catalyst loading) with minimal experiments. Example: A 2023 study optimized cyclopropane ring stability by varying DMF/H₂O ratios .

- Response Surface Methodology (RSM) : Central composite designs model nonlinear relationships between reaction time (X₁) and yield (Y), identifying maxima within 6–8 hours .

Q. How can microfluidic systems improve the scalability of this compound synthesis?

- Methodological Answer :

- Continuous Flow Chemistry : Enhanced heat/mass transfer in chip-based reactors reduces side products (e.g., <5% diurea byproducts vs. 15% in batch) .

- Case Study : A 2025 protocol achieved 92% yield using a 2-stage reactor: Step 1 (amine activation at 50°C) → Step 2 (urea coupling at 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.